molecular formula C11H15ClN2O B3154810 1-Benzylpiperazin-2-one hydrochloride CAS No. 78551-58-3

1-Benzylpiperazin-2-one hydrochloride

Cat. No. B3154810
Key on ui cas rn: 78551-58-3
M. Wt: 226.7 g/mol
InChI Key: IDUUIDSBIFYYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04534897

Procedure details

A mixture of 1-(phenylmethyl)piperazinone (XIV, Example 40, 19.0 g., 0.1 mole) and 2-(t-butoxycarbonyloxyimino)-2-phenylacetamide (30.0 g., 0.12 mole) in benzene (200 ml.) is heated under reflux for 1 hour. The benzene is removed under reduced pressure, the residual oil is dissolved in ethyl acetate:SSB (1:1) and chromatographed on silica gel. The column is eluted with ethyl acetate, the appropriate fractions are pooled, concentrated and the product is crystallized from ethyl acetate:SSB (1:10) to give the title compound, m.p. 89°-90°.
Quantity
19 g
Type
reactant
Reaction Step One
Name
2-(t-butoxycarbonyloxyimino)-2-phenylacetamide
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]1([CH2:8][N:9]2[CH2:14][CH2:13][NH:12][CH2:11][C:10]2=[O:15])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:16]([O:20][C:21](ON=C(C1C=CC=CC=1)C(N)=O)=[O:22])([CH3:19])([CH3:18])[CH3:17]>C1C=CC=CC=1>[C:16]([O:20][C:21]([N:12]1[CH2:13][CH2:14][N:9]([CH2:8][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[C:10](=[O:15])[CH2:11]1)=[O:22])([CH3:19])([CH3:18])[CH3:17] |f:0.1|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)CN1C(CNCC1)=O
Name
2-(t-butoxycarbonyloxyimino)-2-phenylacetamide
Quantity
30 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)ON=C(C(=O)N)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The benzene is removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residual oil is dissolved in ethyl acetate
CUSTOM
Type
CUSTOM
Details
SSB (1:1) and chromatographed on silica gel
WASH
Type
WASH
Details
The column is eluted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the product is crystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(N(CC1)CC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.